

# p-Nitrobenzyl Mesylate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *p*-Nitrobenzyl mesylate

Cat. No.: B15545225

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CAS Number: 39628-94-9

Chemical Structure:



p-Nitrobenzyl mesylate structure

This technical guide provides an in-depth overview of **p-Nitrobenzyl mesylate** (PNBM), a crucial reagent for researchers in cell biology and drug discovery, particularly those focused on kinase signaling pathways. This document outlines its chemical properties, synthesis, and its primary application in the identification of direct kinase substrates. Detailed experimental protocols and a visual representation of the experimental workflow are also provided.

## Core Properties and Specifications

**p-Nitrobenzyl mesylate** is a stable, solid organic compound. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
CAS Number	39628-94-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>5</sub> S	[1]
Molecular Weight	231.23 g/mol	[2]
Appearance	White to beige solid powder	
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage Temperature	-20°C	
SMILES	<chem>CS(=O)(=O)OCC1=CC=C(C=C1)C=C1</chem>	[1]
InChI	InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3	[1]

## Synthesis Protocol

A general method for the synthesis of **p-Nitrobenzyl mesylate** involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride. The following is a representative protocol adapted from the chemical literature.

Materials:

- p-Nitrobenzyl alcohol
- Methanesulfonyl chloride
- Anhydrous acetone
- Dicyclohexylamine
- Water

- Carbon tetrachloride

#### Procedure:

- Dissolve p-nitrobenzyl alcohol in a suitable volume of anhydrous acetone at room temperature (15-35°C).
- To this solution, add dicyclohexylamine as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture.
- Stir the reaction for a designated period, allowing for the formation of a precipitate (dicyclohexylammonium chloride).
- Filter the reaction mixture to remove the precipitated salt.
- Dilute the filtrate with water to induce the precipitation of the crude **p-Nitrobenzyl mesylate**.
- Collect the precipitate by filtration and air dry.
- For purification, dissolve the crude product in a minimal amount of hot carbon tetrachloride, filter to remove any insoluble impurities, and allow the filtrate to cool and crystallize.
- Collect the purified crystals of **p-Nitrobenzyl mesylate** by filtration.

## Application in Kinase Substrate Identification

The primary utility of **p-Nitrobenzyl mesylate** is in a chemical genetics technique used to identify the direct substrates of a specific protein kinase. This method, pioneered by Shokat and colleagues, allows for the labeling and subsequent identification of substrates in a complex biological mixture.[3]

## Experimental Workflow

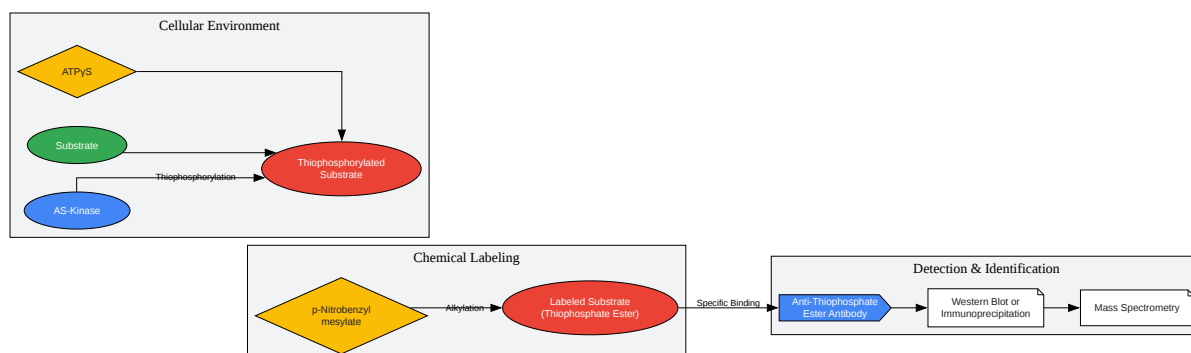
The overall workflow involves three key steps:

- Thiophosphorylation by an Analog-Sensitive Kinase: A protein kinase of interest is engineered with a mutation in its ATP-binding pocket, creating an "analog-sensitive" (AS-

kinase) version. This engineered kinase can uniquely utilize a bulky ATP analog, ATPyS (adenosine 5'-O-(3-thiotriphosphate)), which is not efficiently used by wild-type kinases. The AS-kinase then transfers a thiophosphate group to its direct substrates.

- **Alkylation with p-Nitrobenzyl Mesylate:** The thiophosphorylated substrates are then alkylated with **p-Nitrobenzyl mesylate**. PNBM reacts with the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester epitope. This epitope is not naturally present in cells.
- **Immunodetection and Identification:** A specific antibody that recognizes this newly formed thiophosphate ester epitope is used to detect the labeled substrates. This can be done through various methods such as Western blotting for validation or immunoprecipitation for subsequent identification by mass spectrometry.

## Signaling Pathway Diagram



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Caption: Workflow for kinase substrate identification using **p-Nitrobenzyl mesylate**.

## Detailed Experimental Protocol: Kinase Reaction and Alkylation

The following protocol is a generalized procedure for the in vitro labeling of kinase substrates.

Reagents:

- Kinase reaction buffer (specific to the kinase of interest)
- Analog-sensitive (AS) kinase
- Substrate protein or cell lysate
- ATPyS (adenosine 5'-O-(3-thiotriphosphate))
- **p-Nitrobenzyl mesylate** (PNBM)
- DMSO
- Reaction stop solution (e.g., EDTA)

Procedure:

- Kinase Reaction Setup:
  - Prepare the kinase reaction mixture containing the kinase buffer, the AS-kinase, and the substrate.
  - Initiate the reaction by adding ATPyS to a final concentration of 100-500  $\mu\text{M}$ .
  - Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
  - Include a negative control reaction without ATPyS.

- Reaction Termination:
  - Stop the kinase reaction by adding a chelating agent like EDTA to a final concentration of 20-50 mM to sequester  $Mg^{2+}$ , which is essential for kinase activity.
- Alkylation with PNBM:
  - Prepare a fresh 50 mM stock solution of PNBM in DMSO.
  - Add the PNBM stock solution to the terminated kinase reaction to a final concentration of 1-5 mM.
  - Incubate the alkylation reaction at room temperature for 1-2 hours. Some precipitation may occur during this step, which is normal.
- Sample Preparation for Downstream Analysis:
  - For Western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and proceed with electrophoresis.
  - For immunoprecipitation and mass spectrometry, the alkylated sample can be directly used for incubation with the anti-thiophosphate ester antibody coupled to beads.

This in-depth guide provides researchers with the essential information to effectively utilize **p-Nitrobenzyl mesylate** in their studies of kinase signaling pathways. The provided protocols and workflow diagrams serve as a starting point for experimental design, enabling the identification and characterization of novel kinase-substrate interactions.

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## References

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